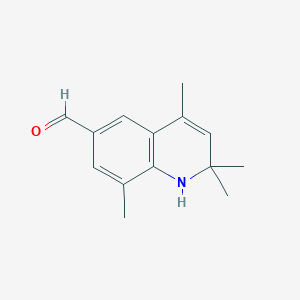![molecular formula C11H9N3S B11887180 3-Methylsulfanyl-[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 7639-42-1](/img/structure/B11887180.png)
3-Methylsulfanyl-[1,2,4]triazolo[3,4-a]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylthio)-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazoloisoquinolines, which are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(methylthio)-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methylthio-1,2,4-triazole with isoquinoline derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Methylthio)-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazoloisoquinolines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(methylthio)-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes, such as kinases and G-protein-coupled receptors.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
3-(Methylthio)-[1,2,4]triazolo[3,4-a]isoquinoline can be compared with other similar compounds to highlight its uniqueness:
Propriétés
Numéro CAS |
7639-42-1 |
|---|---|
Formule moléculaire |
C11H9N3S |
Poids moléculaire |
215.28 g/mol |
Nom IUPAC |
3-methylsulfanyl-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C11H9N3S/c1-15-11-13-12-10-9-5-3-2-4-8(9)6-7-14(10)11/h2-7H,1H3 |
Clé InChI |
WZRQFDCTRCMPNL-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN=C2N1C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethyl-2H-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one](/img/structure/B11887103.png)




![1,4-Dimethyl-6,7,8,9-tetrahydro[1,2]oxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11887126.png)

![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11887147.png)





